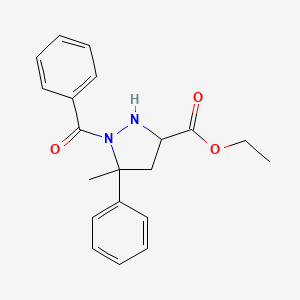![molecular formula C17H16N4 B12896343 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine CAS No. 55754-05-7](/img/structure/B12896343.png)
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a fused imidazo-triazine ring system with two phenyl groups attached at the 6 and 7 positions. The presence of nitrogen atoms in the ring system imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .
准备方法
The synthesis of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-diaminobenzene with benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. Industrial production methods often employ microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions to achieve higher yields and efficiency .
化学反应分析
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups attached to the triazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .
科学研究应用
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antifungal, anticancer, and antiviral properties. It is being studied for its potential use in drug development and as a therapeutic agent.
Medicine: Due to its cytotoxic effects on tumor cell lines, it is being explored as a potential anticancer agent. Its antiviral properties also make it a candidate for antiviral drug development.
Industry: The compound is used in the development of new materials, including polymers and catalysts, due to its stability and reactivity
作用机制
The mechanism of action of 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function. Its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins .
相似化合物的比较
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
6,7-Diphenyl-1,2,5-thiadiazolo[3,4-g]quinoxaline: This compound also contains a fused ring system with phenyl groups but differs in the presence of sulfur and nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazine derivatives: These compounds have a similar triazine ring but with different substituents and biological activities.
1,3,5-Triazines: These compounds have three nitrogen atoms in the ring and are used in various applications, including as herbicides and pharmaceuticals .
属性
CAS 编号 |
55754-05-7 |
|---|---|
分子式 |
C17H16N4 |
分子量 |
276.34 g/mol |
IUPAC 名称 |
6,7-diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C17H16N4/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-12-11-18-20-17(21)19-15/h1-10,18H,11-12H2,(H,19,20) |
InChI 键 |
TYPDDSKEUZJDDB-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=C(N=C2NN1)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
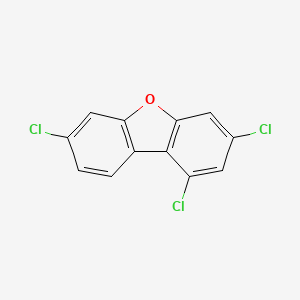
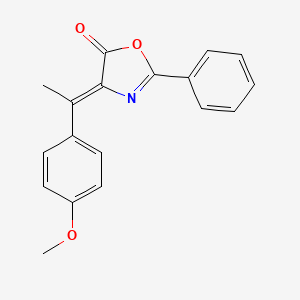
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
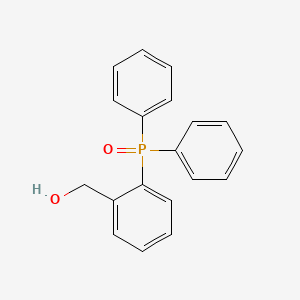
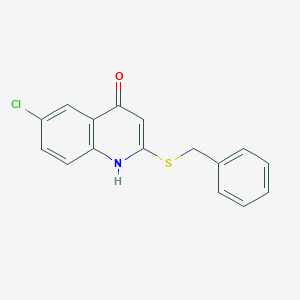
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
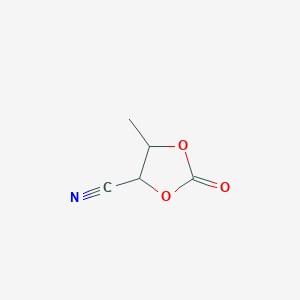
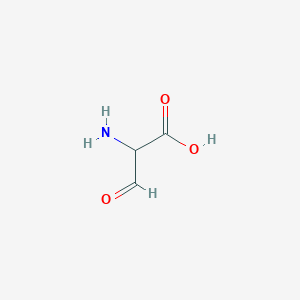
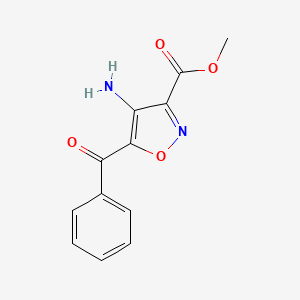
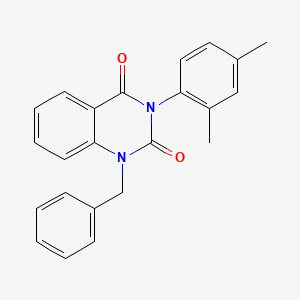
![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
